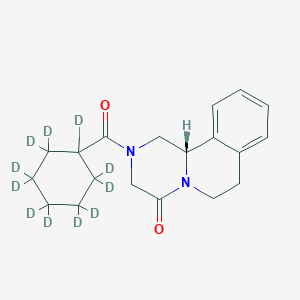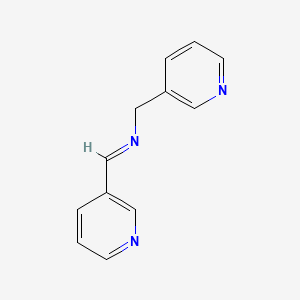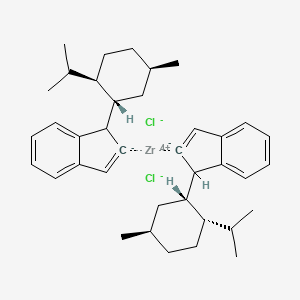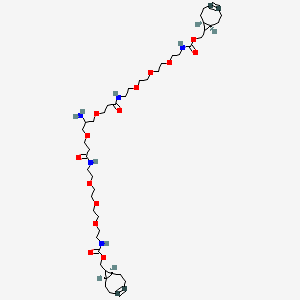
(S)-Praziquantel-d11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Praziquantel-d11 is a deuterated form of (S)-Praziquantel, a widely used anthelmintic drug. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Praziquantel.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Praziquantel-d11 involves the incorporation of deuterium atoms into the Praziquantel molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
化学反应分析
Types of Reactions
(S)-Praziquantel-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Forms: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学研究应用
(S)-Praziquantel-d11 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Praziquantel.
Metabolic Stability: Investigating the metabolic stability and degradation pathways of Praziquantel.
Drug Development: Assisting in the development of new anthelmintic drugs by providing insights into the drug’s mechanism of action.
Biological Studies: Exploring the biological effects of Praziquantel on various parasites and organisms.
作用机制
The mechanism of action of (S)-Praziquantel-d11 involves its interaction with the parasite’s cellular membranes, leading to increased permeability and subsequent paralysis and death of the parasite. The molecular targets include:
Calcium Channels: The compound disrupts calcium ion homeostasis, leading to muscle contraction and paralysis.
Membrane Integrity: It affects the integrity of the parasite’s cellular membranes, causing leakage of cellular contents.
相似化合物的比较
Similar Compounds
Praziquantel: The non-deuterated form of (S)-Praziquantel-d11.
Oxamniquine: Another anthelmintic drug used to treat schistosomiasis.
Metrifonate: An organophosphate compound used as an anthelmintic.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and provide a valuable tool for studying the pharmacokinetics and pharmacodynamics of Praziquantel. This makes it a crucial compound in drug development and research.
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
323.5 g/mol |
IUPAC 名称 |
(11bS)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1/i1D2,2D2,3D2,7D2,8D2,15D |
InChI 键 |
FSVJFNAIGNNGKK-NZPSFNRESA-N |
手性 SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)

![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)







![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)

![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)
